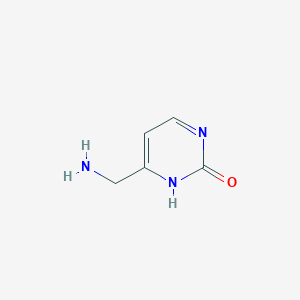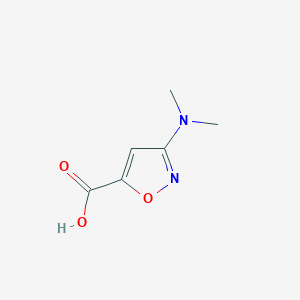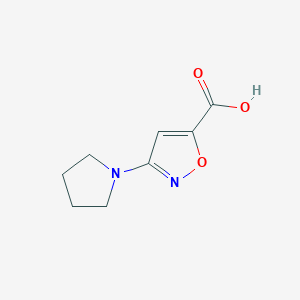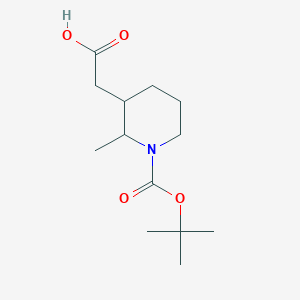
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is a chemical compound with a complex structure that incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protective group. This compound is particularly significant in organic chemistry, mainly used in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis typically starts with the preparation of 2-methylpiperidine. This involves the catalytic hydrogenation of 2-methylpyridine in the presence of a suitable catalyst like palladium on carbon.
Boc Protection: : Next, the 2-methylpiperidine undergoes protection of its amine group by reacting with di-tert-butyl dicarbonate, yielding 1-(tert-butoxycarbonyl)-2-methylpiperidine.
Acetic Acid Introduction: : The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the Boc-protected 2-methylpiperidine with bromoacetic acid under basic conditions to yield 2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid.
Industrial Production Methods
For industrial-scale production, these steps are often optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine ring, forming various N-oxides.
Reduction: : Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, which can be replaced with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or peracids.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Various bases or nucleophiles can be employed depending on the desired substitution.
Major Products
From Oxidation: : N-oxide derivatives.
From Reduction: : Alcohol derivatives.
From Substitution: : Compounds with different protective groups or functional moieties replacing the Boc group.
科学研究应用
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid has numerous applications across several scientific fields:
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical chemistry.
Biology
Enzyme Studies: : Utilized in the study of enzyme interactions due to its functional groups that can mimic biological substrates.
Medicine
Drug Design: : Plays a crucial role in the design and synthesis of novel therapeutic agents, particularly in targeting specific biological pathways.
Industry
Agrochemicals: : Acts as a precursor in the synthesis of pesticides and herbicides, aiding in agricultural productivity.
作用机制
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid exerts its effects through various mechanisms:
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity.
Receptor Modulation: : It may interact with certain biological receptors, modulating their function and influencing cellular processes.
相似化合物的比较
Unique Features
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is unique due to its combination of a piperidine ring, a Boc protective group, and an acetic acid moiety, which provides versatility in chemical reactions and biological interactions.
Similar Compounds
2-(1-(Tert-butoxycarbonyl)-piperidin-3-yl)acetic acid: : Lacks the methyl group on the piperidine ring.
2-(1-(Methoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid: : Has a methoxycarbonyl group instead of the Boc group.
2-(1-(Tert-butoxycarbonyl)-2-ethylpiperidin-3-yl)acetic acid: : Contains an ethyl group instead of a methyl group on the piperidine ring.
There you have it: a thorough overview of this compound. Hope this was what you were looking for!
属性
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-10(8-11(15)16)6-5-7-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHLFUVYYTHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
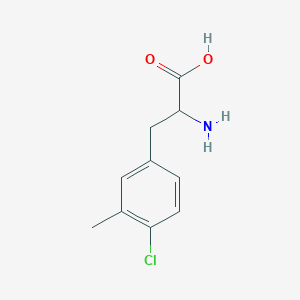
![3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968791.png)
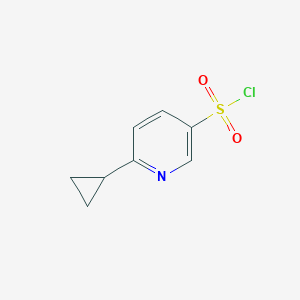
![5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968807.png)
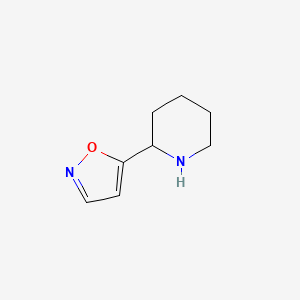
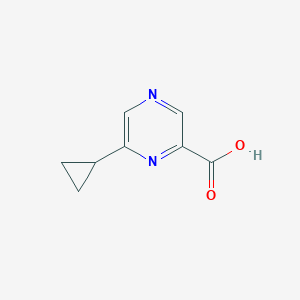
![Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B7968832.png)
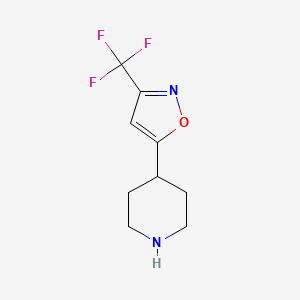
![tert-Butyl 3-amino-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B7968848.png)
![Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B7968852.png)
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B7968857.png)
